molecular formula C19H25ClN4O3S B2561716 1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide CAS No. 1171236-63-7

1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide

Cat. No.: B2561716
CAS No.: 1171236-63-7
M. Wt: 424.94
InChI Key: OEXOETBPXXIZRZ-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide is a synthetic chemical compound designed for research applications. Its structure incorporates multiple pharmacologically relevant motifs, including a sulfonamide group, a 4-chlorophenyl ring, and a piperidine carboxamide, which are known to contribute to significant biological activity . The integration of the sulfonamide functional group is of particular interest, as this moiety is associated with a wide range of biological activities and is a common feature in therapeutic agents . Furthermore, the presence of the 1-isopropyl-3-methyl-1H-pyrazole core places this compound within a class of heterocycles that are frequently investigated for their antiviral and antiproliferative properties . The specific molecular architecture of this compound makes it a valuable candidate for use in high-throughput screening assays, medicinal chemistry programs aimed at structure-activity relationship (SAR) studies, and as a chemical probe for investigating novel biological targets . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O3S/c1-13(2)24-18(11-14(3)22-24)21-19(25)15-5-4-10-23(12-15)28(26,27)17-8-6-16(20)7-9-17/h6-9,11,13,15H,4-5,10,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXOETBPXXIZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide , often referred to as compound X, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for compound X is C20H28N4O3SC_{20}H_{28}N_{4}O_{3}S. Its structure includes a piperidine ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₄O₃S
Molecular Weight401.00 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Biological Activity Overview

Research indicates that compound X exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including compound X. The minimum inhibitory concentration (MIC) values were determined against several pathogens. Compound X showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 0.22 to 0.25 μg/mL .

Anticancer Properties

In vitro studies have demonstrated that compound X possesses cytotoxic effects on various cancer cell lines. For instance, it was tested against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7). The results indicated that compound X induced apoptosis and cell cycle arrest in the G1 phase, leading to increased cell death compared to controls .

The proposed mechanisms through which compound X exerts its biological effects include:

  • Apoptosis Induction : Compound X modulates apoptotic pathways by influencing the expression of key proteins such as BAX and Bcl-2, leading to increased apoptosis in cancer cells .
  • Antioxidant Activity : It reduces reactive oxygen species (ROS) generation, contributing to its cytotoxic effects against cancer cells .
  • Inhibition of Biofilm Formation : The compound has shown potential in inhibiting biofilm formation in bacterial strains, enhancing its antimicrobial efficacy .

Case Studies

Several studies have highlighted the efficacy of compound X in various biological contexts:

Study 1: Anticancer Efficacy

In a comparative study involving multiple compounds, compound X was found to be one of the most effective in inducing apoptosis in HCT-116 cells. The study utilized flow cytometry for cell cycle analysis and Western blotting for caspase activation assays .

Study 2: Antimicrobial Evaluation

An evaluation of antimicrobial activity revealed that compound X exhibited strong bactericidal effects against Staphylococcus epidermidis. The study employed time-kill assays to confirm its efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional and structural similarities with sulfonamide/sulfonyl-containing analogs, though key differences exist in core scaffolds and substituents. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Compound (25) Compound
Core Structure Piperidine-3-carboxamide Pyridine-3-sulfonamide Pyrazole-4-carbaldehyde
Aromatic Substituent 4-Chlorophenylsulfonyl 4-Chlorophenylcarbamoyl 3-Chlorophenylsulfanyl
Sulfur-Containing Group Sulfonyl (-SO₂-) Sulfonamide (-SO₂NH-) Sulfanyl (-S-)
Pyrazole Substituents 1-Isopropyl, 3-Methyl 3,4,5-Trimethyl (on pyrazole fused to pyridine) 1-Methyl, 3-Trifluoromethyl
Additional Groups - Carbamoyl (-NHCO-) Trifluoromethyl (-CF₃), Aldehyde (-CHO)
Melting Point Not Available 178–182 °C Not Provided
Synthesis Yield Not Available 75% Not Provided
Key Comparisons
  • Core Scaffold: The target’s piperidine ring (non-aromatic, flexible) contrasts with the pyridine (aromatic, planar) in and the pyrazole (aromatic, heterocyclic) in . Piperidine’s flexibility may enhance binding to conformational enzyme pockets, while pyridine/pyrazole rigidity favors π-π stacking .
  • Sulfur Functionality :

    • The sulfonyl group (-SO₂-) in the target is more electron-withdrawing than ’s sulfonamide (-SO₂NH-) or ’s sulfanyl (-S-). This may influence metabolic stability and redox sensitivity .
  • Substituent Effects :

    • The 1-isopropyl-3-methylpyrazole in the target introduces steric bulk compared to ’s 3,4,5-trimethylpyrazole (higher symmetry) and ’s 3-trifluoromethyl (enhanced lipophilicity and electronegativity) . These differences could modulate target selectivity and pharmacokinetics.
  • Synthesis and Characterization :

    • reports a 75% yield for its compound via urea coupling, suggesting efficient synthetic routes for sulfonamide derivatives. The target’s synthesis might require alternative strategies due to its piperidine-pyrazole linkage .
    • IR data from (e.g., SO₂ stretching at 1170 cm⁻¹) provide benchmarks for validating the target’s sulfonyl group, though its exact spectral profile would differ .
Implications of Structural Variations
  • Bioactivity : Sulfonamide/sulfonyl compounds often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase). The target’s piperidine-carboxamide core may shift selectivity compared to pyridine-sulfonamides .
  • Solubility : The target’s piperidine and isopropyl groups could reduce aqueous solubility relative to ’s pyridine system but improve membrane permeability.
  • Metabolic Stability : ’s trifluoromethyl group resists oxidative metabolism, whereas the target’s isopropyl group may undergo hydroxylation, suggesting divergent metabolic pathways .

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